molecular formula C2Cl6<br>Cl3CCCl3<br>C2Cl6 B051795 Hexachloroethane CAS No. 67-72-1

Hexachloroethane

Cat. No.: B051795
CAS No.: 67-72-1
M. Wt: 236.7 g/mol
InChI Key: VHHHONWQHHHLTI-UHFFFAOYSA-N
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Description

Hexachloroethane, also known as perchloroethane, is an organochlorine compound with the chemical formula C2Cl6. It is a white or colorless solid at room temperature and has a camphor-like odor. This compound was discovered by Michael Faraday in 1820 through the chlorination of ethylene . This compound has been used in various applications, including military smoke compositions and extreme pressure lubricants .

Mechanism of Action

Target of Action

Hexachloroethane, an organochlorine compound, primarily targets the respiratory system and the skin . It is known to cause irritation to the skin, nose, lungs, and eyes . The compound also targets the kidneys and the liver , causing atrophy and degeneration of renal tubules .

Mode of Action

This compound’s mode of action is primarily through its irritating effects on the skin and respiratory system . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways . The primary mechanism of action of this compound is to inhibit the membrane-bound part of the electron transport chain, respiratory D-lactate dehydrogenase . It induces leakage, causes protoplast lysis, and inhibits respiration .

Biochemical Pathways

This compound affects the electron transport chain in the respiratory system . By inhibiting the respiratory D-lactate dehydrogenase, it disrupts the normal functioning of the electron transport chain, leading to leakage, protoplast lysis, and inhibition of respiration . This disruption can lead to a variety of downstream effects, including cellular damage and potential carcinogenic effects .

Pharmacokinetics

This compound can be absorbed upon inhalation, ingestion, or dermal contact . It is preferentially accumulated in fat and the concentration in the kidney is higher in male rats than female rats . Several metabolites have been demonstrated both in vivo and in vitro, and a reductive dechlorination has been observed .

Result of Action

The result of this compound’s action is primarily irritation to the skin, nose, lungs, and eyes . In addition, it can cause atrophy and degeneration of renal tubules . Long-term exposure to this compound can lead to severe skin lesions . It is also classified as a probable carcinogen, indicating that it may lead to cancer after prolonged exposure .

Preparation Methods

Hexachloroethane can be synthesized through several methods:

Chemical Reactions Analysis

Hexachloroethane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Hexachloroethane is similar to other organochlorine compounds such as:

    Carbon Tetrachloride (CCl4): Both compounds are used in industrial applications and have similar chemical properties.

    Tetrachloroethylene (C2Cl4): This compound is used as a precursor in the synthesis of this compound.

    Hexachlorobutadiene (C4Cl6): This compound is used in the synthesis of this compound through chlorination.

This compound stands out due to its unique applications in military smoke compositions and its role as a catalyst in various chemical reactions .

Properties

IUPAC Name

1,1,1,2,2,2-hexachloroethane
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InChI

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8
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InChI Key

VHHHONWQHHHLTI-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl
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Molecular Formula

C2Cl6, Array
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DSSTOX Substance ID

DTXSID7020689
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Molecular Weight

236.7 g/mol
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Physical Description

Hexachloroethane is a colorless, crystalline solid with a camphor-like odor. It may cause illness from inhalation or ingestion and may irritate skin, eyes and mucous membranes. When heated to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other chemicals., Liquid, Colorless crystals that sublime at 185 deg C and have a camphor-like odor; [Hawley], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless crystals with a camphor-like odor.
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Boiling Point

368.2 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes, 368.2 °F (sublimes)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, chloroform, ether, oils, Very sol in ether and tetrachloroethylene, In water, 50 mg/L at 20 °C, Solubility in water: none, (72 °F): 0.005%
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Density

2.091 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.091 g/cu m at 20 °C, Relative density (water = 1): 2.1, 2.09
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Vapor Density

8.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.16 (Air = 1), Relative vapor density (air = 1): 8.2, 8.16
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Vapor Pressure

0.4 mmHg at 68 °F ; 0.8 mmHg at 86 °F (NTP, 1992), 0.4 [mmHg], 0.4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 53, 0.2 mmHg
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Mechanism of Action

Hexachloroethane produces a spectrum of histopathological effects in the kidneys of male rats, but not of female rats or of mice, which are consistent with those typically induced by chemicals that cause alpha2u-globulin nephropathy. It is structurally similar to pentachloroethane, which also causes renal tumors in male rats. Pentachloroethane has been shown to increase the renal cortical concentrations of alpha2u-globulin and stimulate renal cell proliferation. Although these comparisons suggest that hexachloroethane acts through an alpha2u-globulin associated mechanism, the available data are insufficient to fulfil the criteria for establishing this mechanism.
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Color/Form

Colorless crystals, Crystal structure: rhombic <46 °C; triclinic 46-71 °C; cubic >71 °C

CAS No.

67-72-1
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Explanation Creative Commons CC BY 4.0
Record name HEXACHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/478
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, hexachloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KI3D6AA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

Sublimes (NTP, 1992), Sublimes, 368.2 °F (sublimes), 368 °F (Sublimes)
Record name HEXACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/833
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/478
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0316.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.